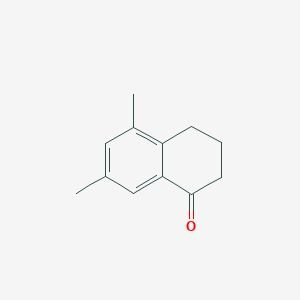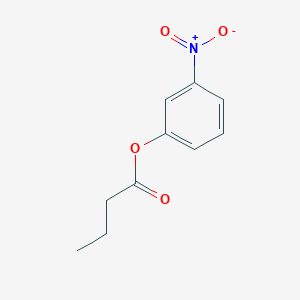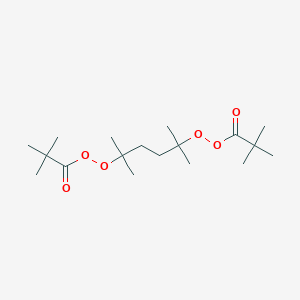
5,7-Dimetil-1-tetralona
Descripción general
Descripción
5,7-Dimethyl-1-tetralone, also known as DM1T, is an organic compound belonging to the class of ketones. It is widely used in the field of organic synthesis, as a precursor for the synthesis of a variety of compounds. It is also used for the production of pharmaceuticals, agrochemicals, and other industrial products.
Aplicaciones Científicas De Investigación
Síntesis de nuevos derivados de cumarina
5,7-Dimetil-1-tetralona se ha utilizado en la síntesis de nuevos derivados de cumarina . Los derivados de cumarina son importantes porque tienen una amplia gama de actividades biológicas, incluidas las actividades antiinflamatorias, anti-VIH, antibacterianas y antitumorales.
Síntesis de 5,7-dimetil-1,2-naftoquinonas
This compound se ha utilizado en la síntesis de 5,7-dimetil-1,2-naftoquinonas mediante una reacción de oxidación con dióxido de selenio asistida por microondas . Las naftoquinonas son conocidas por sus diversas propiedades farmacológicas, incluidas las actividades anticancerígenas, antimicrobianas y antivirales.
Investigación en proteómica
This compound es un producto que se utiliza para la investigación en proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto podría utilizarse en el estudio de la estructura y función de las proteínas, las interacciones proteína-proteína y las vías de señalización celular.
Investigación química
This compound se utiliza en la investigación química debido a su estructura química única . Su fórmula molecular es C12H14O y tiene un peso molecular de 174,24 . Puede utilizarse como material de partida o intermedio en la síntesis de otros compuestos orgánicos complejos.
Investigación farmacéutica
Dado su uso en la síntesis de compuestos biológicamente activos como los derivados de cumarina y las naftoquinonas, this compound podría utilizarse en la investigación farmacéutica para el desarrollo de nuevos fármacos .
Ciencia de materiales
Las propiedades únicas de this compound podrían convertirlo en un posible candidato para la investigación en ciencia de materiales. Por ejemplo, su forma sólida y sus puntos de fusión y ebullición específicos podrían ser de interés en el estudio de nuevos materiales .
Safety and Hazards
5,7-Dimethyl-1-tetralone may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Mode of Action
It has been used in the synthesis of new coumarin derivatives . Coumarin derivatives are known to have various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific interactions between 5,7-Dimethyl-1-tetralone and its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
5,7-Dimethyl-1-tetralone has been used in the synthesis of 5,7-dimethyl-1,2-naphthoquinones by a microwave-assisted selenium dioxide oxidation reaction . Naphthoquinones are involved in various biochemical pathways and have been studied for their potential therapeutic effects.
Pharmacokinetics
Its boiling point is 98-100 °C at 0.2 mmHg, and its melting point is 48-50 °C These properties can influence the compound’s bioavailability and pharmacokinetics
Result of Action
As it is used in the synthesis of coumarin derivatives and naphthoquinones , it may contribute to the biological activities of these compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 5,7-Dimethyl-1-tetralone, specific precautions include avoiding dust formation and breathing in vapors, mist, or gas . It is also recommended to use this compound only outdoors or in a well-ventilated area . These precautions suggest that the compound’s action and stability might be influenced by environmental factors such as air quality and ventilation.
Propiedades
IUPAC Name |
5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJCNOMEGPDXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCC(=O)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159734 | |
| Record name | 3,4-Dihydro-5,7-dimethylnaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13621-25-5 | |
| Record name | 3,4-Dihydro-5,7-dimethyl-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13621-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5,7-dimethylnaphthalen-1(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013621255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethyl-1-tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydro-5,7-dimethylnaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-5,7-dimethylnaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,7-Dimethyl-1-tetralone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9MMT5Y6ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 5,7-Dimethyl-1-tetralone be used to synthesize polycyclic aromatic hydrocarbons (PAHs)?
A1: Yes, 5,7-dimethyl-1-tetralone can serve as a precursor in the synthesis of specific PAHs. Research demonstrates its utility in synthesizing 1,4-dimethylphenanthrene, a carcinogenic PAH. The process involves several steps:
- Conversion to 1-naphthol: 5,7-Dimethyl-1-tetralone is transformed into the corresponding 1-naphthol. []
- Naphthyne Formation: The 1-naphthol is further reacted to generate 7,8-dimethyl-1-naphthyne. []
- Cycloaddition: The 7,8-dimethyl-1-naphthyne undergoes a cycloaddition reaction with furan, forming an enooxide intermediate. []
- Deoxygenation: The enooxide intermediate is deoxygenated using trimethylsilyl iodide, ultimately yielding 1,4-dimethylphenanthrene. []
Q2: How can 5,7-Dimethyl-1-tetralone be utilized in the synthesis of heterocyclic compounds?
A: 5,7-Dimethyl-1-tetralone can be a valuable starting material for synthesizing NH-dihydrobenzindazoles, a class of nitrogen-containing heterocycles. The synthesis involves the following key steps: []
- Hydrazone Formation: 5,7-Dimethyl-1-tetralone reacts with carbomethoxyhydrazine to form the corresponding carbomethoxyhydrazone. []
- Lithiation and Acylation: The carbomethoxyhydrazone undergoes dilithiation with lithium diisopropylamide, followed by condensation with an aromatic ester, resulting in a C-acylated intermediate. []
- Cyclization and Decarboxylation: Acid-catalyzed cyclization of the intermediate leads to N-carbomethoxydihydrobenzindazoles. Subsequent saponification and decarboxylation yield the desired NH-dihydrobenzindazoles. []
Q3: Can 5,7-Dimethyl-1-tetralone form organometallic complexes?
A: Yes, 5,7-Dimethyl-1-tetralone can react with chromium hexacarbonyl to form a stable arene-tricarbonylchromium complex. [] This complexation modifies the reactivity of the aromatic ring and can be strategically employed in organic synthesis. While specific applications of the 5,7-Dimethyl-1-tetralone-chromium complex are not detailed in the provided research, the formation of such complexes opens avenues for exploring its use in various catalytic and synthetic transformations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















